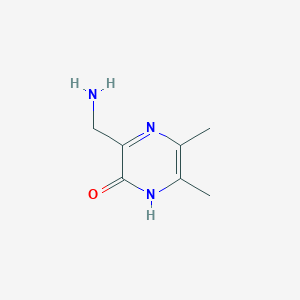

3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one

Description

3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one (CAS 501022-77-1) is a pyrazin-2(1H)-one derivative characterized by a six-membered aromatic pyrazine ring substituted with an aminomethyl group at position 3 and methyl groups at positions 5 and 4. The compound’s structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-(aminomethyl)-5,6-dimethyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C7H11N3O/c1-4-5(2)10-7(11)6(3-8)9-4/h3,8H2,1-2H3,(H,10,11) |

InChI Key |

AFGKJRZJOQCYOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=O)N1)CN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one typically involves the reaction of 2,3-dimethylpyrazine with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of pyrazine compounds exhibit significant anticancer activities. The structure of 3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one allows for modifications that enhance its efficacy against various cancer cell lines. Studies have shown that compounds with similar pyrazine structures can inhibit tumor growth by interfering with cell signaling pathways critical for cancer proliferation .

Inhibition of Protein Kinases

The compound has been investigated for its potential as a selective inhibitor of non-receptor tyrosine-protein kinase 2 (TYK2), which plays a crucial role in several signaling pathways associated with immune responses and inflammation. Inhibition of TYK2 has therapeutic implications for autoimmune diseases and certain cancers. The ability to modulate these pathways positions this compound as a candidate for drug development targeting TYK2-mediated disorders .

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its pesticidal properties. Its efficacy against various pests makes it a candidate for use in agrochemicals. The compound's structure allows it to interact with biological systems in pests, potentially disrupting their growth and reproduction .

Biochemical Research

Enzyme Inhibition Studies

The compound is useful in biochemical research as a tool for studying enzyme inhibition. Its ability to interact with specific enzymes makes it valuable in understanding metabolic pathways and the regulation of biochemical processes. Researchers utilize this compound to explore the effects of enzyme inhibitors on cellular functions, which can lead to insights into disease mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs of Pyrazin-2(1H)-one

The following table summarizes key pyrazin-2(1H)-one derivatives and their properties:

Key Observations :

- Aminomethyl vs. Methyl Substitution: The target compound’s aminomethyl group increases polarity and hydrogen-bonding capacity compared to 3,5,6-trimethylpyrazin-2(1H)-one, which is more lipophilic and may exhibit better blood-brain barrier penetration .

- Nitroimidazole Fusion : Compounds like 5,6-dimethyl-2-nitroimidazopyrazin-one () demonstrate enhanced bioactivity in antimicrobial contexts, likely due to the nitro group’s electron-withdrawing effects and imidazole ring fusion .

Pyridine and Pyrimidine Analogs

Pyridine and pyrimidine derivatives with similar substituents exhibit divergent properties:

Key Observations :

- Ring System Influence: Pyridine derivatives (e.g., 771579-27-2) show antitumor activity in vitro, attributed to the aminomethyl group’s interaction with cellular targets . Pyrimidine analogs (e.g., 1171027-33-0) prioritize structural diversity but lack explicit bioactivity data .

- Solubility Modifications : Acetate salts (e.g., 1346575-64-1) improve aqueous solubility, critical for drug formulation .

Quinoline and Fused-Ring Derivatives

Larger aromatic systems with aminomethyl groups exhibit distinct profiles:

Key Observations :

- Quinoline Derivatives: The extended conjugation in 2091223-09-3 may enhance binding to aromatic protein pockets, though specific applications remain underexplored .

- Imidazo-Pyrazin-ones : Compounds like 118877-07-9 (MCLA) are utilized in chemiluminescent imaging, highlighting the versatility of fused-ring systems .

Biological Activity

3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one, a compound belonging to the pyrazine family, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is . It features an aminomethyl group that enhances its reactivity and biological interactions. The structural characteristics of this compound contribute to its potential as a pharmacophore in drug development.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. A study evaluated the radical scavenging capabilities using the DPPH assay, demonstrating that certain derivatives effectively neutralized free radicals, thus suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro studies. For instance, one study reported that specific derivatives inhibited the growth of cancer cell lines, including breast and leukemia cells. The mechanism was attributed to the inhibition of tubulin polymerization, which is essential for cancer cell proliferation .

Table 1: In Vitro Anticancer Activity of Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | MCF7 | 14.4 | Tubulin inhibition |

| 1b | CAKI-1 | 13.6 | Apoptosis induction |

| 1c | K562 | 139 | ROS production inhibition |

Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of this compound and its derivatives. These compounds have shown efficacy against various bacterial strains, suggesting their potential use in developing new antibiotics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with proteins and enzymes involved in critical cellular processes. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects .

Study on Antioxidant Effects

In a recent study published in Green Chemistry, researchers explored the effects of this compound on oxidative stress markers in human platelets. The findings indicated that certain derivatives significantly reduced reactive oxygen species (ROS) production and platelet aggregation, suggesting a protective role against cardiovascular diseases .

Clinical Implications

A clinical trial is currently investigating the use of this compound as an adjunct therapy in cancer treatment. Preliminary results show promise in enhancing the efficacy of standard chemotherapy regimens by targeting multidrug-resistant cancer cells .

Q & A

Q. Basic Research Focus

- NMR spectroscopy : Use ¹H/¹³C NMR with deuterated DMSO to resolve aromatic proton splitting patterns (e.g., δ 7.5–8.5 ppm for pyrazinone protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- HPLC-UV/FLD : Pair with deuterated internal standards (e.g., AOZ-d4 or SEM-¹³C¹⁵N₂) to quantify purity >98% .

- Elemental analysis : Validate C/H/N ratios (e.g., C: ±0.3%, N: ±0.2% deviation) .

What strategies resolve contradictions in pharmacological data across different in vitro models?

Advanced Research Focus

Discrepancies often arise from assay-specific conditions (e.g., glutamate concentration, cell lines). Mitigation strategies include:

- Standardized glutamate uptake assays : Use HEK293 cells stably expressing EAAT2 () with [³H]-glutamate tracer for consistency.

- Control for off-target effects : Compare activity against EAAT1/3 subtypes to confirm selectivity .

- Molecular docking : Validate binding poses using EAAT2 crystal structures (e.g., PDB ID 5LLU) to explain divergent potency .

How can metabolic stability and pharmacokinetics (PK) be improved for in vivo studies?

Q. Advanced Research Focus

- Prodrug approaches : Introduce phosphate esters at the pyrazinone NH group to enhance solubility and oral bioavailability .

- CYP450 inhibition screening : Identify metabolically labile sites (e.g., dimethyl groups) using liver microsomes .

- Plasma protein binding (PPB) assays : Optimize logP values to <3.5 via fluorinated substituents, reducing PPB >90% .

What are the challenges in achieving regioselectivity during functionalization of the pyrazinone core?

Basic Research Focus

Competing reactivity at N1 vs. C3 positions complicates functionalization. Solutions include:

- Directed ortho-metalation : Use tert-butoxy-bis(dimethylamino)methane (TBDMAM) to direct electrophiles to C3 .

- Protecting group strategies : Temporarily block the aminomethyl group with Boc to favor C6 methylation .

- Computational modeling : Predict reactive sites using Fukui indices or electrostatic potential maps .

How do solvent and temperature affect the stability of this compound?

Q. Basic Research Focus

- Thermal degradation : Above 80°C, the pyrazinone ring undergoes hydrolysis. Store at –20°C in anhydrous DMSO .

- pH-dependent stability : Degrades rapidly in acidic conditions (pH <3); use neutral buffers (pH 6.5–7.5) for biological assays .

- Light sensitivity : Protect from UV exposure to prevent nitro group reduction (critical for nitroimidazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.